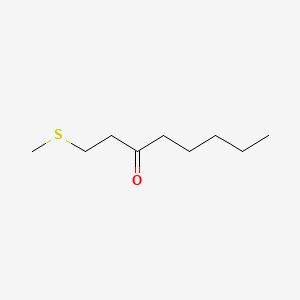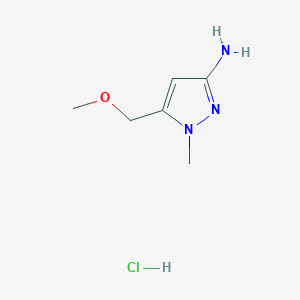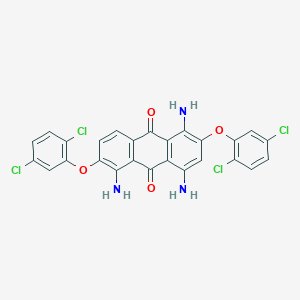
1,4,5-Triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5-Triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties. This compound is part of the anthraquinone family, which is widely studied for its applications in various fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5-Triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. The process often includes:
Nitration: Introduction of nitro groups into the anthracene structure.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of dichlorophenoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1,4,5-Triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Can be reduced to form hydroquinones.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of anthraquinone, which have applications in dyes, pigments, and pharmaceuticals.
科学的研究の応用
1,4,5-Triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 1,4,5-Triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process, and can also inhibit certain enzymes, leading to its biological effects.
類似化合物との比較
Similar Compounds
1,4-Diaminoanthraquinone: Known for its use in dyes and pigments.
2,6-Dichloroanthraquinone: Studied for its potential biological activities.
1,5-Diamino-4,8-dihydroxyanthraquinone: Used in the synthesis of complex organic molecules.
Uniqueness
1,4,5-Triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione is unique due to its combination of amino and dichlorophenoxy groups, which impart distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
88600-50-4 |
|---|---|
分子式 |
C26H15Cl4N3O4 |
分子量 |
575.2 g/mol |
IUPAC名 |
1,4,5-triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H15Cl4N3O4/c27-10-1-4-13(29)17(7-10)36-16-6-3-12-20(23(16)32)26(35)21-15(31)9-19(24(33)22(21)25(12)34)37-18-8-11(28)2-5-14(18)30/h1-9H,31-33H2 |
InChIキー |
OLSIZKARVRMORU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)OC2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=C(C=CC(=C5)Cl)Cl)N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


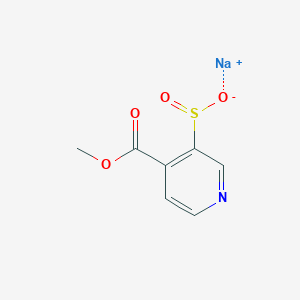

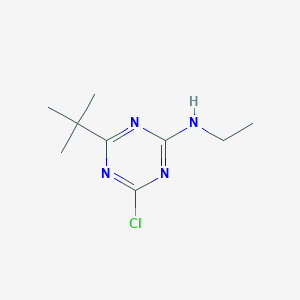
![8-Hydroxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B13132502.png)

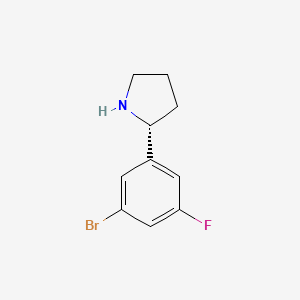
![N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine](/img/structure/B13132514.png)
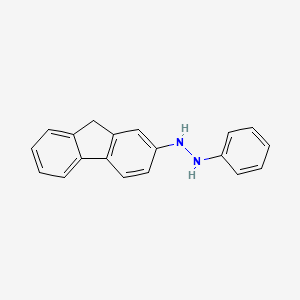
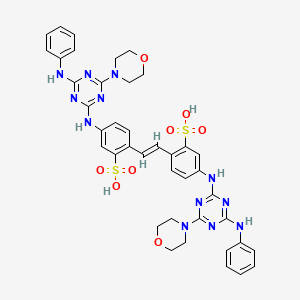
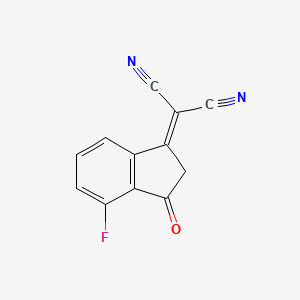
![(2-Phenylbenzo[d]oxazol-5-yl)methanol](/img/structure/B13132526.png)
![1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone](/img/structure/B13132531.png)
